molecular formula C13H15N7 B12245083 N-[3-(1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-[3-(1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12245083
M. Wt: 269.31 g/mol
InChI Key: KKYGHWUCTMMOGK-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique configuration allows it to participate in a variety of reactions, making it a valuable subject in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The imidazole and pyrazole rings are then coupled with a pyrimidine derivative through nucleophilic substitution reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound. Common reagents include alkyl halides and bases.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmaceutical agent. The imidazole and pyrazole rings are known to interact with various biological targets, making the compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated, particularly its ability to modulate enzyme activity and receptor binding. This makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, the compound is used in the development of new materials and catalysts. Its ability to undergo various chemical reactions makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes and receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine vs. This compound
  • This compound vs. This compound

Uniqueness

The uniqueness of this compound lies in its dual ring structure, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This makes it a versatile compound with significant potential in various fields of research and industry.

Properties

Molecular Formula

C13H15N7

Molecular Weight

269.31 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C13H15N7/c1(6-19-8-5-14-11-19)3-15-12-9-13(17-10-16-12)20-7-2-4-18-20/h2,4-5,7-11H,1,3,6H2,(H,15,16,17)

InChI Key

KKYGHWUCTMMOGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCCN3C=CN=C3

Origin of Product

United States

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